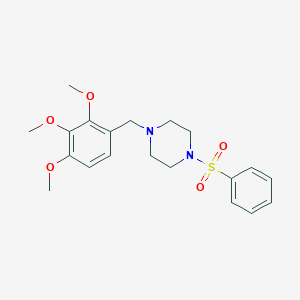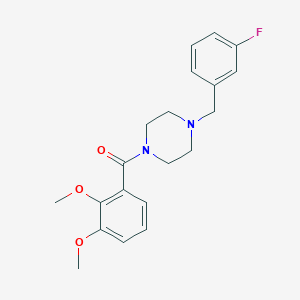
2-(1H-benzimidazol-2-ylsulfanyl)-N-(2-isopropoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-benzimidazol-2-ylsulfanyl)-N-(2-isopropoxyphenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique properties and has been extensively studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wirkmechanismus
The mechanism of action of 2-(1H-benzimidazol-2-ylsulfanyl)-N-(2-isopropoxyphenyl)acetamide is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways involved in oxidative stress, inflammation, and cancer development. This compound has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2-(1H-benzimidazol-2-ylsulfanyl)-N-(2-isopropoxyphenyl)acetamide has been found to exhibit various biochemical and physiological effects. This compound has been shown to reduce oxidative stress by scavenging free radicals and increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. It has also been found to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating various signaling pathways involved in cell death.
Vorteile Und Einschränkungen Für Laborexperimente
2-(1H-benzimidazol-2-ylsulfanyl)-N-(2-isopropoxyphenyl)acetamide has several advantages for lab experiments. This compound is relatively easy to synthesize and purify, making it readily available for research purposes. It also exhibits potent antioxidant, anti-inflammatory, and anticancer activities, making it a potential candidate for drug development. However, this compound also has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research on 2-(1H-benzimidazol-2-ylsulfanyl)-N-(2-isopropoxyphenyl)acetamide. One potential direction is to study the structure-activity relationship of this compound to identify more potent analogs. Another direction is to investigate the potential use of this compound in combination with other drugs for cancer therapy. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields such as neurodegenerative diseases and cardiovascular disorders.
Synthesemethoden
The synthesis method of 2-(1H-benzimidazol-2-ylsulfanyl)-N-(2-isopropoxyphenyl)acetamide involves the reaction of 2-mercaptobenzimidazole with 2-isopropoxyphenylacetyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The resulting product is purified by column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
2-(1H-benzimidazol-2-ylsulfanyl)-N-(2-isopropoxyphenyl)acetamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound has been found to exhibit potent antioxidant, anti-inflammatory, and antimicrobial activities. It has also been shown to possess anticancer properties and has been studied for its potential use in cancer therapy.
Eigenschaften
Produktname |
2-(1H-benzimidazol-2-ylsulfanyl)-N-(2-isopropoxyphenyl)acetamide |
|---|---|
Molekularformel |
C18H19N3O2S |
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-(2-propan-2-yloxyphenyl)acetamide |
InChI |
InChI=1S/C18H19N3O2S/c1-12(2)23-16-10-6-5-9-15(16)19-17(22)11-24-18-20-13-7-3-4-8-14(13)21-18/h3-10,12H,11H2,1-2H3,(H,19,22)(H,20,21) |
InChI-Schlüssel |
NQPIXPGJMUGEFZ-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3N2 |
Kanonische SMILES |
CC(C)OC1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-{[4-(Diphenylacetyl)-1-piperazinyl]methyl}phenyl methyl ether](/img/structure/B249173.png)

![[4-(4-Bromo-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone](/img/structure/B249178.png)
![1-(3-Chlorobenzoyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B249179.png)

![3-Cyclopentyl-1-[4-(naphthalen-2-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B249182.png)



![1-(2,3-Dimethoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B249192.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-thienylcarbonyl)piperazine](/img/structure/B249193.png)